2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-3-4-13(12(2)9-11)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQJDRSVQWLSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(2,4-dimethylbenzenesulfonyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic substitution: Products include substituted piperazines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. The piperazine ring and the sulfonyl group play crucial roles in binding to the target sites, while the chloroacetyl group can participate in covalent bonding with nucleophilic residues in the target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substitution Patterns
Analogues of this compound primarily differ in the sulfonyl substituent on the piperazine ring or modifications to the acetyl group. Key structural classes include:
Aryl Sulfonyl Derivatives
- 4-Ethoxybenzenesulfonyl analogue (CAS 923743-03-7): Replaces the 2,4-dimethyl group with a 4-ethoxy group. This substitution increases molecular weight (346.83 g/mol vs. 342.86 g/mol for the parent compound) and may enhance lipophilicity due to the ethoxy group’s electron-donating nature .
- 4-Methoxybenzenesulfonyl analogue (CID 2051940): Features a methoxy group, reducing steric hindrance compared to dimethyl substitution. The molecular formula is C₁₃H₁₇ClN₂O₄S, with a molecular weight of 332.80 g/mol .
Non-Sulfonyl Piperazine Derivatives
- 4-(2-Hydroxyethyl)piperazin-1-yl analogue (CAS 77580-36-0): Replaces the sulfonyl group with a hydroxyethyl chain, significantly altering solubility and reactivity. This derivative has a molecular weight of 220.71 g/mol .
- 4-(3-Chlorophenyl)piperazin-1-yl analogue (CAS 70395-06-1): Substitutes the sulfonyl group with a 3-chlorophenyl ring, introducing halogen-dependent bioactivity. Molecular weight: 273.16 g/mol .
Physicochemical Properties
Stability and Commercial Availability
- Stability Challenges : The chloroacetyl group in the parent compound and its analogues can hydrolyze under acidic or basic conditions, limiting shelf life. Derivatives with bulkier sulfonyl groups (e.g., benzodioxane in CID 2051980) show improved stability .
- Commercial Status : The parent compound and several analogues (e.g., CAS 77580-36-0) are listed as discontinued by suppliers like CymitQuimica, indicating synthesis or stability hurdles .
Biological Activity
2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS Number: 731012-06-9) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.83 g/mol. The compound features a piperazine ring, a sulfonyl group, and a chloroacetyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H19ClN2O3S |
| Molecular Weight | 330.83 g/mol |
| CAS Number | 731012-06-9 |
| Purity | ≥95% |
Antitumor Activity
Research indicates that compounds containing piperazine and sulfonamide moieties exhibit significant antitumor properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific activity of this compound in various cancer cell lines remains under investigation but is promising based on structural analogs .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. The sulfonamide group is known to enhance the antibacterial properties by inhibiting folate synthesis in bacteria. This mechanism is similar to that of established antibiotics like sulfamethoxazole .
Antiparasitic Effects
In addition to its antibacterial properties, there is evidence suggesting that derivatives of this compound may possess antiparasitic effects. Studies have shown that piperazine derivatives can inhibit the growth of parasites by disrupting their metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety likely acts as an inhibitor for key enzymes involved in bacterial metabolism.
- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Receptor Interaction : Some studies suggest potential interactions with neurotransmitter receptors, which may contribute to its pharmacological profile.
Case Studies
Several case studies have documented the efficacy of piperazine derivatives similar to this compound:
- A study conducted on a series of piperazine-based compounds revealed significant antitumor activity in vitro against breast cancer cell lines .
- Another research project highlighted the antimicrobial effectiveness of sulfonamide-containing piperazine derivatives against Gram-positive and Gram-negative bacteria .
Q & A
Q. What synthetic routes are commonly employed to prepare 2-chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine derivative (e.g., 4-(2,4-dimethylbenzenesulfonyl)piperazine) reacts with chloroacetyl chloride in the presence of a base like triethylamine. Optimization involves controlling stoichiometry (1:1.2 molar ratio of piperazine to chloroacetyl chloride), temperature (0–5°C to minimize side reactions), and solvent choice (dichloromethane or THF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for characterization?
Key techniques include:
- X-ray crystallography for unambiguous confirmation of the sulfonyl-piperazine linkage and spatial arrangement .
- NMR spectroscopy : and NMR to verify the presence of methyl groups (δ 2.4–2.6 ppm for benzenesulfonyl-CH), piperazine protons (δ 3.2–3.8 ppm), and the chloroacetyl carbonyl (δ 170–175 ppm in ) .
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 357.08) .
Q. What strategies ensure purity assessment, and how are impurities identified during synthesis?
- HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities at 254 nm.
- LC-MS identifies side products like unreacted piperazine or over-alkylated derivatives.
- TGA/DSC evaluates thermal stability and residual solvents .
Advanced Research Questions
Q. How does the 2,4-dimethylbenzenesulfonyl group influence the compound’s reactivity and biological activity compared to other sulfonyl substituents?
The methyl groups enhance lipophilicity, potentially improving membrane permeability. In analogs, electron-withdrawing substituents (e.g., 2-fluorobenzyl) reduce piperazine basicity, altering receptor binding kinetics. Comparative studies using analogs (e.g., 2-fluoro or 4-chloro derivatives) reveal that steric hindrance from methyl groups may limit interactions with hydrophobic enzyme pockets .
Q. What computational methods are used to predict the compound’s binding affinity to biological targets, and how do these align with experimental data?
- Molecular docking (AutoDock Vina) models interactions with targets like serotonin receptors, where the sulfonyl group forms hydrogen bonds with Asp3.32.
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Discrepancies between predicted and experimental IC values (e.g., 5 nM vs. 20 nM) may arise from solvation effects or conformational flexibility .
Q. How can conflicting data on the compound’s antimicrobial efficacy be resolved?
In one study, the compound showed MIC = 8 µg/mL against S. aureus, but another reported MIC = 32 µg/mL. Factors to investigate include:
- Strain-specific resistance mechanisms (e.g., efflux pumps).
- Assay conditions (pH, inoculum size).
- Synergy with adjuvants (e.g., β-lactamase inhibitors) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?
Racemization at the chloroacetyl carbon is a major issue. Solutions include:
- Low-temperature reactions (−20°C) to minimize kinetic resolution.
- Chiral HPLC (Chiralpak AD-H column) for enantiomer separation.
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis .
Methodological and Analytical Challenges
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Q. What strategies validate the compound’s role in inhibiting specific enzymatic pathways, such as kinases or proteases?
Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
